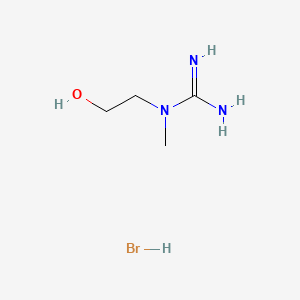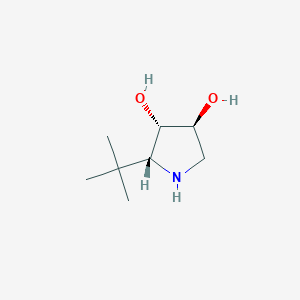
2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chromen-4-one moiety, which is a benzopyranone structure, and various substituents that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Moiety: The chromen-4-one structure can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions, followed by cyclization.
Synthesis of the Quinazolinone Core: The quinazolinone core can be prepared by reacting anthranilic acid with an appropriate amine, followed by cyclization and oxidation.
Coupling of the Two Moieties: The chromen-4-one and quinazolinone moieties can be coupled through a nucleophilic substitution reaction, where the chromen-4-one acts as a nucleophile and the quinazolinone as an electrophile.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one and quinazolinone moieties, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated and carbonyl derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme activities and binding interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core structure.
Chromen-4-one Derivatives: Compounds like 7-hydroxy-4-methylcoumarin and 6,7-dimethoxycoumarin share the chromen-4-one moiety.
Uniqueness
The uniqueness of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one lies in its combined structure of quinazolinone and chromen-4-one moieties, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H27N3O5 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-[[(7,8-dimethyl-2-oxochromen-4-yl)methyl-ethylamino]methyl]-6,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H27N3O5/c1-6-28(12-16-9-23(29)33-24-15(3)14(2)7-8-17(16)24)13-22-26-19-11-21(32-5)20(31-4)10-18(19)25(30)27-22/h7-11H,6,12-13H2,1-5H3,(H,26,27,30) |
Clé InChI |
WIHHBRRHBMIBSS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC(=O)OC2=C1C=CC(=C2C)C)CC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


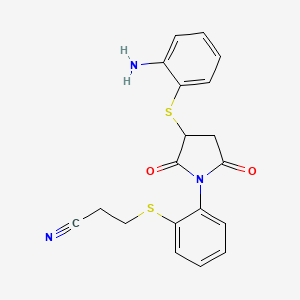

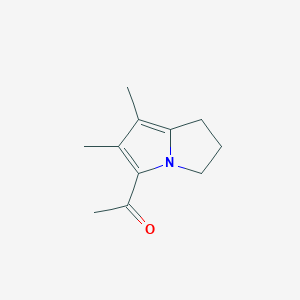
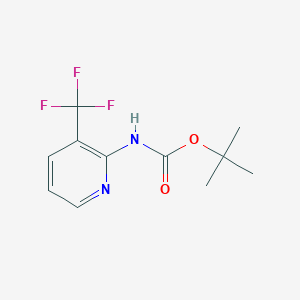
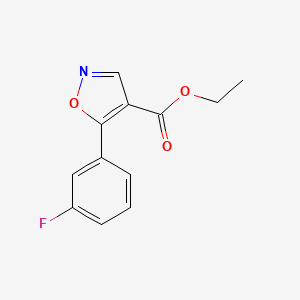
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
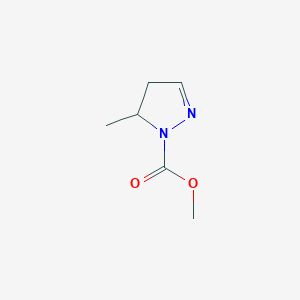
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
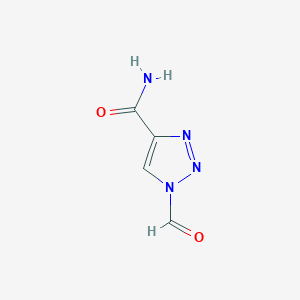
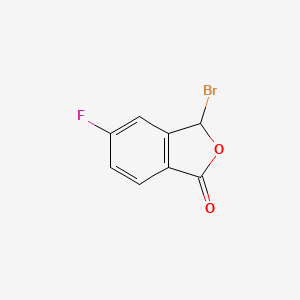
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
